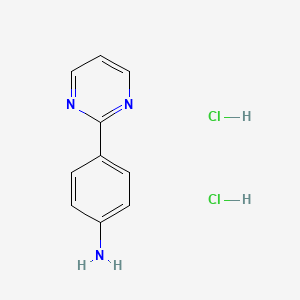

4-(Pyrimidin-2-yl)aniline dihydrochloride

Overview

Description

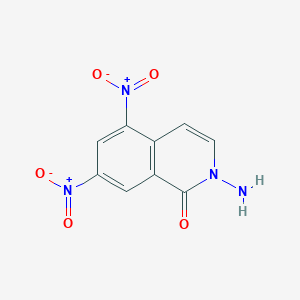

4-(Pyrimidin-2-yl)aniline dihydrochloride is a white crystalline solid. It has a molecular formula of C10H11Cl2N3 and a molecular weight of 244.12 g/mol . It is highly soluble in water and methanol, giving rise to a clear and colorless solution.

Synthesis Analysis

The synthesis of 4-(Pyrimidin-2-yl)aniline dihydrochloride exhibits good stability under normal conditions and is easily synthesized. There are numerous methods for the synthesis of pyrimidines . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of 4-(Pyrimidin-2-yl)aniline dihydrochloride consists of two aromatic rings that open the angle at the planar N atom to 128.00 (12)° . The amino N atom of one molecule forms a hydrogen bond to the 1-N atom of an adjacent pyrimidyl ring, generating a hydrogen-bonded dimer .Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .Physical And Chemical Properties Analysis

4-(Pyrimidin-2-yl)aniline dihydrochloride is highly soluble in water and methanol, giving rise to a clear and colorless solution. It has a melting point of around 220-230℃. It exhibits good stability under normal conditions and is easily synthesized.Scientific Research Applications

Anticancer Applications

4-(Pyrimidin-2-yl)aniline dihydrochloride: is a compound that has been studied for its potential in cancer treatment. Pyrimidine derivatives are known to exhibit a range of anticancer activities, and they are a key component in several FDA-approved drugs for leukemia treatment, such as imatinib, dasatinib, and nilotinib . These compounds can interfere with cell division and growth, making them effective in targeting cancer cells.

Antimicrobial and Antifungal Activities

The pyrimidine moiety is also associated with antimicrobial and antifungal properties. Research has shown that pyrimidine derivatives can be effective against a variety of microbial and fungal pathogens, offering a pathway for the development of new treatments for infectious diseases .

Anti-Inflammatory and Analgesic Effects

Pyrimidine derivatives have been reported to possess anti-inflammatory and analgesic activities. They work by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . This makes them potential candidates for the development of new anti-inflammatory drugs.

Cardiovascular Therapeutics

In the cardiovascular field, pyrimidine derivatives have been explored for their potential as antihypertensive agents. They may exert effects on vascular relaxation and have been investigated for their role in treating coronary heart disease .

Antidiabetic Properties

Some pyrimidine derivatives are known to act as DPP-IV inhibitors, which are a class of medications used to treat type 2 diabetes. They work by prolonging the action of incretin hormones, which help to regulate blood sugar levels .

Neuroprotective Effects

There is evidence to suggest that pyrimidine derivatives can have neuroprotective effects. They may promote vascular relaxation in the ocular ciliary artery and offer neuroprotection for retinal ganglion cells, which is significant for conditions like glaucoma .

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets and cause changes in their activities . For example, some pyrimidine derivatives have been found to inhibit the activity of human 5-LOX .

Biochemical Pathways

It is known that pyrimidine derivatives can affect various biochemical pathways related to inflammation . They can inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the biochemical pathways related to inflammation .

Pharmacokinetics

It is known that the compound is highly soluble in water and methanol, which could potentially impact its bioavailability.

Result of Action

It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators, thereby reducing inflammation .

Action Environment

It is known that the compound exhibits good stability under normal conditions.

Safety and Hazards

properties

IUPAC Name |

4-pyrimidin-2-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.2ClH/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;;/h1-7H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUSMEMCORDITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B1524980.png)